BenchChemオンラインストアへようこそ!

(3S,4S)-Tivantinib

c-MET inhibitor stereochemistry-activity relationship chiral resolution

Procure the stereochemically defined active enantiomer (3S,4S)-Tivantinib (≥98.7% purity) to ensure reproducible c-MET and GSK3α/β inhibition. Generic or racemic tivantinib (CAS 1239986-50-5) is inactive and compromises experimental integrity. This (3S,4S) isomer is essential for accurate NSCLC target validation; pair with racemate as a rigorous negative control for high-confidence data.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
CAS No. 905854-03-7
Cat. No. B1609869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-Tivantinib
CAS905854-03-7
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
InChIInChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1
InChIKeyUCEQXRCJXIVODC-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-Tivantinib (CAS 905854-03-7) for Research Procurement: Stereochemically Defined c-MET/GSK3 Inhibitor


(3S,4S)-Tivantinib (also designated (3S,4S)-ARQ 197 or ARQ 198) is the stereochemically defined active enantiomer of the clinical-stage small molecule tivantinib, supplied as a milligram-scale research reagent characterized by a molecular weight of 369.42 g·mol⁻¹, molecular formula C₂₃H₁₉N₃O₂, and a purity specification of ≥98.7% . It functions as a potent and selective inhibitor of the receptor tyrosine kinase c-MET and additionally engages two novel targets, GSK3α and GSK3β, implicated in the cellular pathogenesis of non-small cell lung cancer (NSCLC) [1].

Why (3S,4S)-Tivantinib Cannot Be Interchanged with Racemic or Alternative Tivantinib Isomers


Procuring a generic tivantinib catalog entry without verifying its stereochemical identity introduces significant risk of experimental failure and irreproducible data. The clinically evaluated agent tivantinib (ARQ 197) and its stereoisomers exhibit critical functional divergence: the racemic mixture ((Rac)-Tivantinib, CAS 1239986-50-5) is explicitly characterized and supplied as an inactive isomer intended solely for use as a negative control compound . Furthermore, the chiral centers at the 3- and 4-positions of the pyrrolidine-2,5-dione core are essential for biological activity [1]. Substitution with the racemate or an undefined stereoisomer mixture will yield confounding results where the actual active inhibitor concentration is unknown, precluding accurate determination of potency, target engagement, or cellular phenotype. The (3S,4S)-enantiomer is the stereochemically defined, active molecular entity required for reproducible c-MET and GSK3 inhibition studies.

(3S,4S)-Tivantinib: Quantitative Evidence of Differentiation for Informed Procurement


Absolute Stereochemical Activity: (3S,4S)-Tivantinib vs. Inactive (Rac)-Tivantinib

The biological activity of the tivantinib chemotype is exclusively conferred by the (3S,4S) absolute stereochemistry. The racemic mixture, (Rac)-Tivantinib (CAS 1239986-50-5), is commercially defined and utilized as the inactive isomer, serving solely as a control compound in experimental settings . This establishes a binary activity differential where the (3S,4S) enantiomer is the sole active species, and any deviation from this stereochemical purity (e.g., procurement of the racemate or undefined mixture) results in a preparation with substantially reduced or unquantifiable c-MET inhibitory activity relative to the stated potency of the pure (3S,4S) isomer.

c-MET inhibitor stereochemistry-activity relationship chiral resolution

Expanded Target Engagement: Dual Inhibition of c-MET and GSK3α/β in NSCLC Models

(3S,4S)-Tivantinib possesses a differentiated polypharmacology profile compared to classical ATP-competitive c-MET inhibitors, engaging two novel targets—GSK3α and GSK3β—which play important roles in the cellular mechanism of non-small cell lung cancer (NSCLC) [1]. While specific GSK3 IC₅₀ values for (3S,4S)-Tivantinib were not identified in accessible sources, the c-MET inhibitory constant (Ki) for tivantinib is established at 355 nM in recombinant human c-MET kinetic assays [2]. This dual-target engagement distinguishes (3S,4S)-Tivantinib from agents such as capmatinib or savolitinib, which are selective c-MET inhibitors lacking reported GSK3 activity, and may confer distinct biological effects in cellular models where GSK3 signaling contributes to phenotype.

c-MET GSK3 NSCLC polypharmacology

In Vitro c-MET Phosphorylation Inhibition in Cancer Cell Lines

Tivantinib demonstrates consistent inhibition of c-MET phosphorylation across both ligand-dependent and ligand-independent cellular contexts. In vitro exposure to tivantinib inhibits constitutive c-Met phosphorylation in HT29 (colorectal) and MKN-45 (gastric) cells, as well as HGF-induced c-Met phosphorylation in MDA-MB-231 (breast) and NCI-H441 (lung) cells, with IC₅₀ values ranging from 100 to 300 nM [1]. This cellular potency aligns with the biochemical Ki of 355 nM, confirming target engagement in intact cellular systems. In contrast, the racemic mixture (Rac)-Tivantinib lacks this inhibitory activity .

c-MET phosphorylation cellular IC50 HGF signaling constitutive MET activation

Physical Properties and Formulation-Relevant Solubility Profile

(3S,4S)-Tivantinib exhibits high solubility in DMSO, reaching 200 mg/mL (541.38 mM) with ultrasonic assistance, enabling preparation of concentrated stock solutions for in vitro assays [1]. For in vivo formulation, a verified vehicle consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline achieves solubility ≥5 mg/mL (13.53 mM) as a clear solution . The compound is supplied as an off-white to light yellow solid with a molecular weight of 369.42 g·mol⁻¹ and is stable at room temperature during standard shipping [1].

solubility formulation DMSO stock solution in vivo dosing

(3S,4S)-Tivantinib: Recommended Research and Preclinical Application Scenarios


c-MET/GSK3 Dual-Target Pharmacology Studies in NSCLC Models

Utilize (3S,4S)-Tivantinib to interrogate the functional consequences of simultaneous c-MET and GSK3α/β inhibition in non-small cell lung cancer (NSCLC) cellular models. The compound's established dual-target profile distinguishes it from c-MET-selective agents and enables investigation of polypharmacology-driven phenotypes that may not be recapitulated by inhibitors lacking GSK3 engagement [1]. This is particularly relevant for studies examining resistance mechanisms or combination strategies in MET-driven NSCLC, where GSK3 signaling has been implicated in cellular mechanism of action [1].

Stereochemistry-Dependent Activity Validation Using Defined Control Compounds

Employ (3S,4S)-Tivantinib as the active enantiomer alongside the commercially available inactive racemate, (Rac)-Tivantinib (CAS 1239986-50-5), as a matched negative control . This experimental design provides rigorous validation that observed cellular phenotypes are specifically attributable to c-MET/GSK3 inhibition rather than off-target effects of the tivantinib chemotype scaffold. This approach is essential for generating high-confidence data in target validation studies and for establishing structure-activity relationships in medicinal chemistry programs.

c-MET Phosphorylation Inhibition in Ligand-Dependent and Constitutive Cellular Assays

Apply (3S,4S)-Tivantinib at concentrations within the validated IC₅₀ range of 100–300 nM to inhibit c-MET phosphorylation in both HGF-stimulated cells (e.g., MDA-MB-231, NCI-H441) and cell lines with constitutively active MET (e.g., HT29, MKN-45) [2]. This concentration range serves as a validated starting point for dose-response studies examining downstream signaling consequences, including effects on proliferation and apoptosis in MET-dependent cancer models.

Preclinical In Vivo Formulation for Xenograft and PDX Studies

Prepare (3S,4S)-Tivantinib for in vivo administration using the validated vehicle formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) achieving ≥5 mg/mL solubility as a clear solution . This formulation is suitable for oral or intraperitoneal dosing in rodent xenograft or patient-derived xenograft (PDX) studies evaluating the antitumor efficacy of c-MET/GSK3 inhibition, particularly in MET-high tumor models where tivantinib has demonstrated preclinical activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-Tivantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.